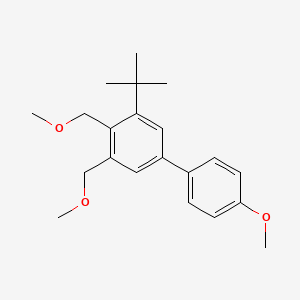
Ginsenoyne D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoyne D is a polyacetylene compound isolated from the roots of Panax ginseng, a medicinal plant known for its wide range of pharmacological benefits. This compound is part of a larger family of ginsenosides and polyacetylenes that contribute to the medicinal properties of ginseng. This compound has been studied for its antimicrobial activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoyne D involves the extraction of polyacetylenes from Panax ginseng hairy root cultures. The roots are cultured in a controlled environment, and the medium is extracted using chloroform. The chloroform fraction is then separated using high-performance liquid chromatography (HPLC) to isolate this compound along with other polyacetylenes .
Industrial Production Methods
Advances in synthetic biology and metabolic engineering may offer future methods for more efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ginsenoyne D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the polyacetylene chain.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Ginsenoyne D has several scientific research applications:
Chemistry: Used as a model compound to study polyacetylene chemistry and reactions.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential therapeutic applications in treating infections and possibly cancer.
Industry: Could be used in the development of new antimicrobial agents and pharmaceuticals
Mechanism of Action
The mechanism of action of Ginsenoyne D involves its interaction with microbial cell membranes, leading to disruption and cell death. It targets specific pathways involved in cell wall synthesis and membrane integrity, making it effective against a range of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- Dihydropanaxacol
- Panaxacol
- 1-Hydroxydihydropanaxacol
- 17-Hydroxypanaxacol
Uniqueness
Ginsenoyne D is unique due to its specific polyacetylene structure and its potent antimicrobial activity. While other similar compounds also exhibit antimicrobial properties, this compound has shown a broader spectrum of activity and higher efficacy in some studies .
Properties
CAS No. |
139163-36-3 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
8-(3-heptyloxiran-2-yl)octa-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H26O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h15-18H,3-7,10,13-14H2,1-2H3 |
InChI Key |
WDZQEROINMBCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)



![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)
![N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine](/img/structure/B14177316.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)

![4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B14177343.png)
